MQAE

Übersicht

Beschreibung

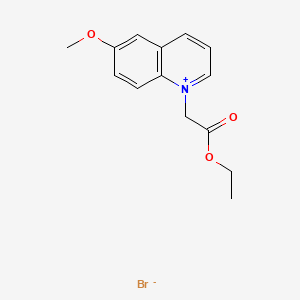

MQAE, oder N-(Ethoxycarbonylmethyl)-6-methoxychinoliniumbromid, ist ein fluoreszierender Chloridionenindikator. Es wird häufig in der wissenschaftlichen Forschung zur Messung der intrazellulären Chloridionenkonzentration eingesetzt, da es eine hohe Empfindlichkeit und Selektivität aufweist .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird MQAE als fluoreszierende Sonde zur Messung der Chloridionenkonzentration in verschiedenen chemischen Systemen eingesetzt. Es ist besonders nützlich bei der Untersuchung des Ionentransports und der Membranpermeabilität .

Biologie: In der biologischen Forschung wird this compound zur Messung der intrazellulären Chloridionenkonzentration in lebenden Zellen eingesetzt. Es wird in Studien verwendet, die sich mit der Zellvolumenregulation, dem intrazellulären pH-Wert und der Flüssigkeitssekretion befassen .

Medizin: In der medizinischen Forschung wird this compound zur Untersuchung des Chloridionentransports in Geweben und Organen verwendet. Es hat Anwendungen bei der Untersuchung von Krankheiten, die mit einem Chloridionenungleichgewicht zusammenhängen, wie z. B. Mukoviszidose .

Industrie: Im Industriesektor wird this compound zur Entwicklung von Sensoren und Diagnostika zur Messung der Chloridionenkonzentration in verschiedenen Proben eingesetzt .

Wirkmechanismus

This compound fungiert als fluoreszierender Indikator, indem es eine kollisionale Quenchung mit Chloridionen erfährt. Wenn Chloridionen mit this compound kollidieren, nimmt die Fluoreszenzintensität von this compound ab. Dieser Quenchmechanismus ermöglicht die Messung der Chloridionenkonzentration anhand der Änderung der Fluoreszenzintensität .

Wirkmechanismus

Target of Action

MQAE, also known as N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, is primarily targeted towards chloride ions (Cl-) in the intracellular environment . It is a fluorescent indicator used to determine intracellular Cl- concentration .

Mode of Action

This compound operates by detecting chloride ions via a process known as diffusion-limited collisional quenching . When the intracellular chloride ion concentration increases, the fluorescence intensity of this compound decreases . This property allows this compound to be used as a probe to detect changes in chloride ion activity .

Biochemical Pathways

This compound’s action primarily affects the chloride ion homeostasis within cells . It facilitates the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This modulation of chloride ion transport can disrupt the homeostasis of lysosomal pH and inactivate the lysosomal Cathepsin B enzyme .

Pharmacokinetics

The pharmacokinetics of this compound is largely determined by its high permeability to cells . It can efficiently penetrate cells, making it suitable for use in various fluorescence detection techniques such as confocal microscopy and flow cytometry . .

Result of Action

The primary result of this compound’s action is the detection of changes in intracellular chloride ion concentrations . By quenching fluorescence in response to increased chloride ion concentrations, this compound provides a means of monitoring these changes . Additionally, it can disrupt the homeostasis of lysosomal pH and inactivate the lysosomal Cathepsin B enzyme .

Action Environment

The efficacy and stability of this compound are influenced by the intracellular environment . Changes in

Biochemische Analyse

Cellular Effects

The effects of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on the temporal effects of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide in laboratory settings are ongoing. This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on the dosage effects of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide in animal models is currently limited. Future studies will aim to understand how the effects of the compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Research on the subcellular localization of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide is ongoing. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MQAE beinhaltet die Reaktion von 6-Methoxychinolin mit Ethylbromacetat in Gegenwart einer Base, typischerweise Kaliumcarbonat, um das Ethoxycarbonylmethylderivat zu bilden. Dieser Zwischenstoff wird dann mit Methylbromid quaterniert, um this compound zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeute und Reinheit optimiert, wobei häufig fortgeschrittene Reinigungsverfahren wie Umkristallisation und Chromatographie zum Einsatz kommen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MQAE unterliegt hauptsächlich Quenchreaktionen mit Chloridionen. Es ist ein nicht-verhältnismetrischer Chloridionen-gequenchter fluoreszierender Indikator, d. h. seine Fluoreszenzintensität nimmt beim Zusammenstoß mit Chloridionen ab .

Häufige Reagenzien und Bedingungen: Die bei der Synthese von this compound verwendeten Reagenzien umfassen 6-Methoxychinolin, Ethylbromacetat, Kaliumcarbonat und Methylbromid. Die Reaktionen werden typischerweise in einem organischen Lösungsmittel wie Acetonitril oder Dimethylsulfoxid (DMSO) unter Rückflussbedingungen durchgeführt .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist N-(Ethoxycarbonylmethyl)-6-methoxychinoliniumbromid. Die Quenchreaktion mit Chloridionen erzeugt keine zusätzlichen chemischen Produkte, sondern führt zu einer Abnahme der Fluoreszenzintensität .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu MQAE umfassen SPQ (6-Methoxy-N-(3-sulfopropyl)chinolinium) und MEQ (6-Methoxy-N-ethylchinolinium). Diese Verbindungen fungieren ebenfalls als fluoreszierende Chloridionenindikatoren .

Einzigartigkeit: this compound ist einzigartig aufgrund seiner höheren Empfindlichkeit und Selektivität für Chloridionen im Vergleich zu anderen Indikatoren wie SPQ und MEQ. Es hat auch eine höhere Fluoreszenzquantenausbeute, wodurch es effektiver für die Messung der Chloridionenkonzentration in verschiedenen Forschungsanwendungen ist .

Eigenschaften

IUPAC Name |

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLHVISNOIYHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376350 | |

| Record name | MQAE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162558-52-3 | |

| Record name | MQAE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinolinium-1-acetic acid ethylester bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

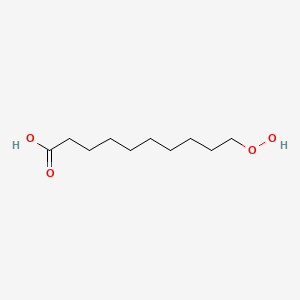

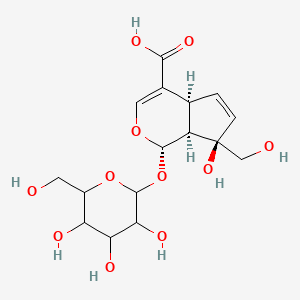

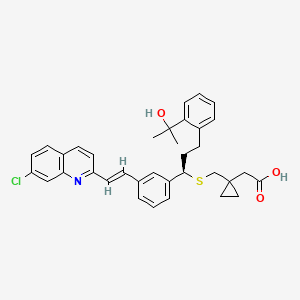

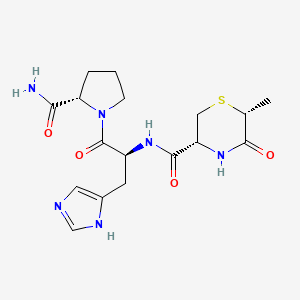

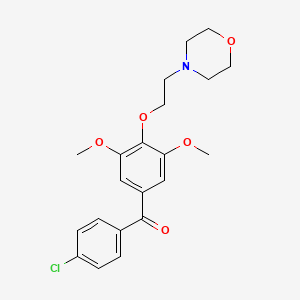

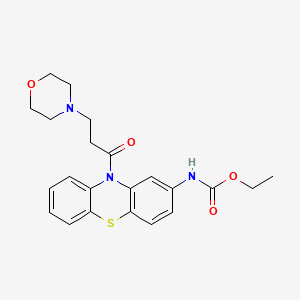

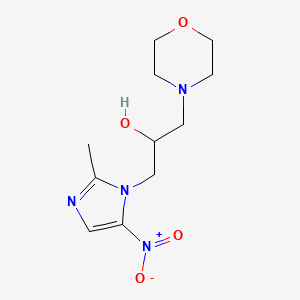

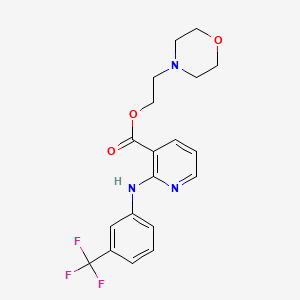

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.